What are the physicochemical properties of 7-(Trifluoromethyl)-1H-benzo[d]oxazine-2,4-dione?
What are the physicochemical properties of 7-(Trifluoromethyl)-1H-benzo[d]oxazine-2,4-dione?
An In-Depth Technical Guide to the Physicochemical Properties of 7-(Trifluoromethyl)-1H-benzo[d]oxazine-2,4-dione
Introduction
7-(Trifluoromethyl)-1H-benzo[d]oxazine-2,4-dione, also known as 4-(Trifluoromethyl)isatoic anhydride (CAS No: 97928-01-3), is a heterocyclic compound of significant interest in medicinal chemistry and agrochemical development.[1][2] Its structural backbone, the benzoxazine-2,4-dione moiety, is a recognized scaffold in the design of biologically active molecules.[3] The incorporation of a trifluoromethyl (-CF3) group at the 7-position is a key strategic choice in its design. The -CF3 group is a powerful bioisostere for a methyl group but possesses distinct electronic properties; its high electronegativity often enhances metabolic stability, membrane permeability, and binding affinity of a molecule to its target protein.[2]
This guide provides a comprehensive overview of the core physicochemical properties of 7-(Trifluoromethyl)-1H-benzo[d]oxazine-2,4-dione, offering both established data and standardized protocols for its empirical validation. The methodologies described are grounded in principles of analytical chemistry and are designed to ensure data integrity and reproducibility for researchers in drug discovery and chemical synthesis.
Molecular and Structural Characteristics
The foundational properties of a compound are dictated by its molecular structure and weight. These parameters are fundamental for all subsequent analytical and experimental work.
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Protocol (Thermodynamic Solubility):
-
Preparation: Add an excess amount of the solid compound to a known volume (e.g., 1 mL) of the desired solvent (e.g., phosphate-buffered saline pH 7.4, DMSO, ethanol) in a glass vial.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached. The presence of undissolved solid at the end confirms that a saturated solution has been formed.
-
Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.
-
Reporting: Express the solubility in units such as mg/mL or µM.
Spectroscopic Structural Verification
Rationale: Unambiguous structural confirmation is paramount. A combination of NMR, IR, and Mass Spectrometry provides a complete picture of the molecule's identity and purity, validating that the correct compound has been synthesized or procured.
Caption: Integrated workflow for spectroscopic characterization.
A. Proton and Carbon NMR (¹H, ¹³C NMR) Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, as the N-H proton is acidic).
-
Data Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
Expected ¹H Signals: The aromatic region should show signals corresponding to the three protons on the benzene ring. An additional downfield signal is expected for the N-H proton.
-
Expected ¹³C Signals: Nine distinct carbon signals are expected. The two carbonyl carbons (C=O) will be significantly downfield. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.
-
¹⁹F NMR: Given the trifluoromethyl group, ¹⁹F NMR is essential. It should show a singlet, confirming the presence of a single CF₃ environment.
B. Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol:
-
Sample Preparation: Place a small amount of the dry, solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.
-
Data Acquisition: Collect the spectrum from 4000 to 600 cm⁻¹.
-
Expected Characteristic Peaks:
-
N-H Stretch: A moderate peak around 3200-3100 cm⁻¹.
-
C=O Stretches: Two strong, distinct peaks for the anhydride carbonyls, typically in the 1850-1750 cm⁻¹ region.
-
C-F Stretches: Strong, characteristic absorptions in the 1350-1100 cm⁻¹ region.
-
C. High-Resolution Mass Spectrometry (HRMS) Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition: Infuse the sample into an HRMS instrument (e.g., ESI-TOF or Orbitrap).
-
Analysis: Determine the exact mass of the molecular ion ([M-H]⁻ in negative mode or [M+H]⁺ in positive mode).
-
Validation: The measured mass should match the calculated theoretical mass for C₉H₄F₃NO₃ within a 5 ppm error margin, confirming the elemental composition.
Handling, Storage, and Safety
Prudent laboratory practice requires adherence to safety guidelines based on the compound's known hazards.
-
Storage: The compound should be stored at room temperature in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent potential hydrolysis of the anhydride ring. [1][4]* Safety: The compound is classified as harmful if swallowed (H302), a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335). [1]Therefore, handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [1]
Conclusion
7-(Trifluoromethyl)-1H-benzo[d]oxazine-2,4-dione is a valuable building block for chemical and pharmaceutical research. Its key physicochemical properties—a high melting point indicative of a stable crystalline structure, and the presence of the influential trifluoromethyl group—make it an attractive scaffold for modern drug design. While some properties are predicted, this guide provides the necessary framework of robust, validated experimental protocols for researchers to empirically determine its characteristics, ensuring data of the highest quality and integrity for their research endeavors.
References
-
Achmem. 7-(Trifluoromethyl)-1H-benzo[d]o[4][6]xazine-2,4-dione. [URL: https://www.achemblock.com/products/AMCS018935.html]
- ChemicalBook. 7-(trifluoroMethyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione | 97928-01-3. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB22595399.htm]
-
Papanastasiou, I., et al. (2022). Investigation for the easy and efficient synthesis of 1H-benzo[d]o[4][6]xazine-2,4-diones. Figshare. [URL: https://figshare.com/articles/figure/Investigation_for_the_easy_and_efficient_synthesis_of_1H-benzo_d_1_3_oxazine-2_4-diones/20052320]
-
Alchem Pharmtech. CAS 97928-01-3 | 7-(Trifluoromethyl)-1H-benzo[d]o[4][6]xazine-2,4-dione. [URL: https://www.alchempharmtech.com/product-cas-97928-01-3.html]
-
MySkinRecipes. 7-(Trifluoromethyl)-1H-benzo[d]o[4][6]xazine-2,4-dione. [URL: https://www.myskinrecipes.com/shop/th/reagents/52119-7-trifluoromethyl-1h-benzod13oxazine-24-dione.html]
-
CymitQuimica. 7-(Trifluoromethyl)-1H-benzo[d]o[4][6]xazine-2,4-dione. [URL: https://www.cymitquimica.com/base/files/F232012_7-(Trifluoromethyl)-1H-benzo[d]o[4][6]xazine-2,4-dione_F232012_10-F232012.pdf]
- ResearchGate. (2022). Design, synthesis, biological evaluation and in silico studies of novel 1,2,3-triazole linked benzoxazine-2,4-dione conjugates as potent antimicrobial, antioxidant and anti-inflammatory agents. [URL: https://www.researchgate.
Sources
- 1. 7-(trifluoroMethyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione | 97928-01-3 [amp.chemicalbook.com]
- 2. 7-(Trifluoromethyl)-1H-benzo[d][1,3]oxazine-2,4-dione [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. achmem.com [achmem.com]
- 5. 7-(Trifluoromethyl)-1H-benzo[d][1,3]oxazine-2,4-dione [cymitquimica.com]
- 6. rsc.org [rsc.org]
